molecular formula C17H19IN2O3S B4667485 N-[4-(butylsulfamoyl)phenyl]-3-iodobenzamide

N-[4-(butylsulfamoyl)phenyl]-3-iodobenzamide

Cat. No.: B4667485
M. Wt: 458.3 g/mol
InChI Key: ZWWXMPBCORANHL-UHFFFAOYSA-N
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Description

N-[4-(butylsulfamoyl)phenyl]-3-iodobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a butylsulfamoyl group attached to a phenyl ring, which is further connected to a 3-iodobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butylsulfamoyl)phenyl]-3-iodobenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the butylsulfamoyl phenyl intermediate: This step involves the reaction of 4-aminophenylsulfonamide with butyl bromide in the presence of a base such as potassium carbonate to form N-(4-butylsulfamoyl)aniline.

    Iodination of the benzamide: The next step involves the iodination of 3-aminobenzamide using iodine and a suitable oxidizing agent like sodium iodate to form 3-iodobenzamide.

    Coupling reaction: Finally, the N-(4-butylsulfamoyl)aniline is coupled with 3-iodobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butylsulfamoyl)phenyl]-3-iodobenzamide can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom in the benzamide moiety can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, particularly at the sulfamoyl group.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.

Scientific Research Applications

N-[4-(butylsulfamoyl)phenyl]-3-iodobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The sulfamoyl group may play a crucial role in binding to the active site of enzymes, while the iodobenzamide moiety can enhance the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(butylsulfamoyl)phenyl]-3-fluorobenzamide
  • N-(4-octylsulfamoyl-phenyl)-acetamide

Uniqueness

N-[4-(butylsulfamoyl)phenyl]-3-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. Compared to its fluorinated or acetamide counterparts, the iodinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in research and industry.

Properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IN2O3S/c1-2-3-11-19-24(22,23)16-9-7-15(8-10-16)20-17(21)13-5-4-6-14(18)12-13/h4-10,12,19H,2-3,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWXMPBCORANHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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